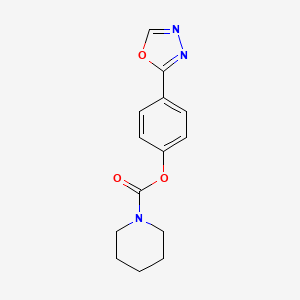

![molecular formula C15H17N3O5S2 B5522321 ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar thiazolecarboxylic acid derivatives involves acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid to give 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole followed by deacetylation leads to the formation of 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters, indicating a multi-step process for synthesizing related compounds (Dovlatyan et al., 2004).

Molecular Structure Analysis

The molecular structures of compounds closely related to ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate have been determined, showing features such as intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds (Wu et al., 2005). These structural insights provide a foundation for understanding the behavior and reactivity of the molecule.

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from related esters, demonstrating the versatility of these molecules in synthesizing a wide range of heterocyclic systems (Selič et al., 1997). This highlights the potential chemical reactivity and applicability of the molecule .

Physical Properties Analysis

Studies on related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have explored their acid-base properties, solubility, and chemical stability. Complexes with metals such as Cu(II), Co(II), and Ni(II) have been prepared, providing insights into the physicochemical properties and potential applications of these molecules (Chekanova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Derivatives : Dovlatyan et al. (2004) explored the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce 2-acetyl(arylsulfonyl)amino derivatives. This process highlights the versatility in creating various derivatives from a thiazole base compound (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Antiglaucoma Activity : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from a similar thiazole compound, studying their inhibitory effects on carbonic anhydrase isoenzymes. This research implies potential medical applications, specifically in treating glaucoma (Kasımoğulları, Bülbül, Seçkin Arslan, & Gökçe, 2010).

Anticancer Research

- Cytotoxic Evaluation : Gundluru et al. (2020) synthesized a class of thiazolyl α-aminophosphonate derivatives, exhibiting notable anticancer activity against various cancer cell lines. Their research offers insights into the potential of thiazole derivatives in cancer treatment (Gundluru, Badavath, Shaik, Sudileti, Nemallapudi, Gundala, Zyryanov, & Cirandur, 2020).

Drug Metabolism Studies

- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) investigated the use of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This study is critical for understanding the metabolic pathways and transformation of such compounds in mammals (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Pharmaceutical Chemistry

- Synthesis of Chiral Carboxylates : Cox, Prager, Svensson, and Taylor (2003) worked on the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, leading to the formation of 2-aminoalkyloxazole-5-carboxylates. Such chemical transformations are significant in the field of pharmaceutical chemistry (Cox, Prager, Svensson, & Taylor, 2003).

Eigenschaften

IUPAC Name |

ethyl 2-[(4-acetamidophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-4-23-14(20)13-9(2)16-15(24-13)18-25(21,22)12-7-5-11(6-8-12)17-10(3)19/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPOFBNCPOIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5522239.png)

![ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)

![N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5522255.png)

![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)

![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)